2-chloro-N-cyclopentyl-4-nitrobenzamide
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Overview
Description
2-chloro-N-cyclopentyl-4-nitrobenzamide is an organic compound with the molecular formula C12H13ClN2O3 It is characterized by the presence of a chloro group, a cyclopentyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentyl-4-nitrobenzamide typically involves the following steps:
Nitration of Chlorobenzene: The starting material, chlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrobenzene.
Formation of Benzoyl Chloride: 2-chloro-4-nitrobenzene is then converted to 2-chloro-4-nitrobenzoyl chloride using thionyl chloride or oxalyl chloride.
Amidation: The final step involves the reaction of 2-chloro-4-nitrobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-chloro-N-cyclopentyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and cyclopentylamine.
Scientific Research Applications
2-chloro-N-cyclopentyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclohexyl-4-nitrobenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-chloro-N-cyclopropyl-4-nitrobenzamide: Contains a cyclopropyl group, making it more strained and reactive.
2-chloro-N-ethyl-4-nitrobenzamide: Features an ethyl group, which affects its solubility and reactivity.
Uniqueness
2-chloro-N-cyclopentyl-4-nitrobenzamide is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOJSLQXXNFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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